molecular formula C17H27NO B1183244 N,N-dibutyl-2-phenylpropanamide

N,N-dibutyl-2-phenylpropanamide

Cat. No.: B1183244
M. Wt: 261.409
InChI Key: DJOXOFPAFGJCHJ-UHFFFAOYSA-N
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Description

N,N-dibutyl-2-phenylpropanamide is a synthetic organic compound belonging to the class of phenylpropanamides, which are characterized by a propanamide backbone linked to a phenyl group. This specific derivative features dibutylamino substituents on the nitrogen atom. Phenylpropanamides serve as important scaffolds in medicinal chemistry and chemical biology. While the specific research applications and biological activity of this compound are not yet fully detailed in the literature, structurally similar compounds are widely utilized in scientific research. For instance, phenylpropanoid (C6-C3) derivatives are recognized for their multifunctional properties and are investigated as inhibitors for enzymes like tyrosinase, which is relevant in food science and dermatology . Furthermore, other phenylpropanamide analogs have been explored for their activity against various biological targets. Research on related compounds includes their role as agonists for G-protein coupled receptors (GPCRs) such as GPR88, which is a potential target for neurological disorders . Some palladium complexes of amide-derived ligands have also been studied for antimicrobial applications . The compound is presented as a building block for the development of novel chemical entities and for structure-activity relationship (SAR) studies. Researchers can use it to explore its physicochemical properties, potential biological activities, or as an intermediate in synthetic organic chemistry. This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C17H27NO

Molecular Weight

261.409

IUPAC Name

N,N-dibutyl-2-phenylpropanamide

InChI

InChI=1S/C17H27NO/c1-4-6-13-18(14-7-5-2)17(19)15(3)16-11-9-8-10-12-16/h8-12,15H,4-7,13-14H2,1-3H3

InChI Key

DJOXOFPAFGJCHJ-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)C(=O)C(C)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The nature of substituents on the amide nitrogen and propanamide backbone significantly influences physical properties. Key comparisons include:

Compound Name Nitrogen Substituents Backbone Substituents Melting Point (°C) Boiling Point (°C) Key Reference
N,N-Dibutyl-2-phenylpropanamide Dibutyl Phenyl (C2) Not reported Not reported Inferred
2-Methyl-N,N-diphenylpropanamide Diphenyl Methyl (C2) 90 425.3 (predicted)
N,N-Dibenzyl-2-methylpropanamide Dibenzyl Methyl (C2) Not reported Not reported
N-(2,2-Diphenylethyl)-2-(6-methoxy-naphthalen-2-yl)propanamide Diphenylethyl Methoxynaphthyl (C2) Not reported Not reported

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Diphenyl or dibenzyl groups (e.g., ) introduce rigidity and higher melting points compared to aliphatic dibutyl groups, which likely reduce crystallinity.

Preparation Methods

Reaction Conditions and Catalysts

  • Solvent Systems : Toluene and dichloromethane are preferred for their ability to dissolve both hydrophobic reactants and polar intermediates.

  • Temperature and Time : Reactions conducted at room temperature for 12–24 hours achieve yields of 70–85%, while elevated temperatures (40–60°C) reduce reaction times to 6–8 hours.

  • Acid Scavengers : Triethylamine or 4-dimethylaminopyridine (DMAP) are added to neutralize HCl byproducts, improving reaction efficiency.

Example Protocol:

  • Dissolve 2-phenylpropanoic acid (10 mmol) and dibutylamine (12 mmol) in 50 mL toluene.

  • Add EDC (12 mmol) and DMAP (1 mmol) under nitrogen atmosphere.

  • Stir at 25°C for 18 hours.

  • Quench with water, extract with ethyl acetate, and purify via column chromatography.

Yield : 82% (isolated), Purity : >98% (HPLC).

Stepwise Synthesis via Intermediate Formation

Alternative routes involve synthesizing reactive intermediates like acid chlorides or mixed anhydrides before amidation.

Acid Chloride Intermediate

2-Phenylpropanoic acid is treated with thionyl chloride (SOCl2_2) or oxalyl chloride to form 2-phenylpropanoyl chloride. Subsequent reaction with dibutylamine in dichloromethane yields the target compound.

Key Data :

ParameterValue
Chlorination Time2–3 hours
Reaction Temperature0–5°C (controlled)
Final Yield75–88%

Mixed Anhydride Method

Using isobutyl chloroformate , the mixed anhydride of 2-phenylpropanoic acid is generated in situ. Dibutylamine is then introduced to form the amide bond. This method avoids racemization, making it suitable for stereosensitive applications.

Catalytic Methods and Reaction Optimization

Lewis Acid Catalysis

Boron trifluoride etherate (BF3OEt2\text{BF}_3\cdot\text{OEt}_2) enhances electrophilicity of the carbonyl group, accelerating nucleophilic attack by dibutylamine.

Optimized Conditions :

  • Catalyst Loading: 5 mol%

  • Solvent: Tetrahydrofuran (THF)

  • Yield Improvement: 12–15% compared to uncatalyzed reactions.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A 30-minute irradiation at 100°C in dimethylformamide (DMF) achieves 90% conversion, though purification challenges persist.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost efficiency and minimal waste. A patented continuous flow process (adapted from methods for related amides) involves:

  • Continuous Amidation Reactor :

    • Residence Time: 20–30 minutes

    • Temperature: 50–60°C

    • Throughput: 5–10 kg/hour

  • In-Line Purification :

    • Liquid-liquid extraction using heptane/water

    • Crystallization in chilled ethanol

Scale-Up Data :

MetricLaboratory ScaleIndustrial Scale
Yield85%78–82%
Purity>98%95–97%
Energy Consumption30% reduction

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Direct Amidation8298Moderate120–150
Acid Chloride Route8897High90–110
Microwave-Assisted9095Low200–220
Continuous Flow8296High70–90

Key Trade-Offs :

  • Direct Amidation : High purity but moderate scalability due to manual purification steps.

  • Acid Chloride Route : Cost-effective but generates corrosive HCl gas.

  • Continuous Flow : Ideal for bulk production but requires specialized equipment .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N,N-dibutyl-2-phenylpropanamide, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via nucleophilic substitution or amide coupling. For example, multi-step synthesis involving acylation of 2-phenylpropanoic acid with dibutylamine under reflux with a coupling agent like EDCI/HOBt. Optimization includes controlling temperature (e.g., 60–80°C), using anhydrous solvents (e.g., DMF), and monitoring pH to minimize side reactions. Catalysts like DMAP may enhance yield .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

  • Answer :

  • NMR : For confirming substituent arrangement (e.g., dibutyl groups via 1^1H and 13^13C signals in CDCl3_3).
  • MS (ESI or EI) : To verify molecular weight (e.g., [M+H]+ peak).
  • HPLC : For purity assessment (e.g., >98% using C18 columns with acetonitrile/water gradients).
  • X-ray crystallography : Resolves stereochemistry (e.g., as applied to similar propanamide derivatives) .

Q. How can researchers assess the purity of this compound, and what protocols ensure reproducibility?

  • Answer : Use orthogonal methods:

  • HPLC : Retention time comparison against standards (e.g., 95–98% purity).
  • GC-MS : Detects volatile impurities.
  • Elemental Analysis : Validates empirical formula.
  • Protocols: Calibrate instruments daily, use certified reference materials, and replicate measurements .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Answer :

  • Enzyme inhibition assays : Measure IC50_{50} values using fluorogenic substrates.
  • Cell viability assays (e.g., MTT): Test cytotoxicity in relevant cell lines.
  • Binding studies : Radiolabeled ligands or surface plasmon resonance (SPR) for receptor affinity .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Answer : Molecular docking (e.g., AutoDock Vina) simulates binding to proteins. Use crystal structures (PDB) of target enzymes/receptors. Validate predictions with MD simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Answer :

  • Replicate experiments : Control variables (e.g., solvent, temperature).
  • Impurity profiling : Use LC-MS to identify contaminants (e.g., byproducts from synthesis).
  • Statistical analysis : Apply ANOVA or Bayesian models to assess significance .

Q. How do structural modifications (e.g., substituent changes) alter the compound’s stability under physiological conditions?

  • Answer :

  • Accelerated stability studies : Expose to pH 1–10 buffers at 40°C for 1–4 weeks.
  • Degradation analysis : Monitor via HPLC for hydrolysis products (e.g., cleavage of amide bonds).
  • QSAR modeling : Correlate substituent electronic effects (e.g., Hammett constants) with stability .

Q. What advanced techniques quantify enzyme-substrate interactions for propanamide derivatives?

  • Answer :

  • Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics.
  • Stopped-flow kinetics : Captures rapid enzymatic turnover.
  • Cryo-EM : Visualizes structural changes in enzymes upon ligand binding .

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